molecular formula C22H15BrN4O2 B2360248 3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-49-9

3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2360248
CAS No.: 477853-49-9
M. Wt: 447.292
InChI Key: MRYWKCYCYGJREE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound featuring a triazole ring fused to a quinazoline core. The structure is distinguished by a 4-bromophenyl substituent at position 3 and a 4-methoxyphenoxy group at position 5. These substituents confer unique electronic and steric properties, making the compound a candidate for photophysical applications. The bromophenyl group acts as an electron-withdrawing moiety, while the methoxyphenoxy group provides electron-donating characteristics, influencing both absorption and emission spectra .

Synthesis typically involves Pd-catalyzed Suzuki-Miyaura cross-coupling reactions or cyclocondensation of hydrazinoquinazoline precursors with orthoesters . The compound’s structural confirmation relies on NMR spectroscopy and X-ray crystallography, revealing non-planar molecular conformations critical for fluorescence behavior .

Properties

IUPAC Name

3-(4-bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O2/c1-28-16-10-12-17(13-11-16)29-22-24-19-5-3-2-4-18(19)21-26-25-20(27(21)22)14-6-8-15(23)9-7-14/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYWKCYCYGJREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(4-Bromophenyl)-4-hydrazinoquinazoline

Functionalization at Position 5: Introduction of the 4-Methoxyphenoxy Group

The 5-position of the triazoloquinazoline core is functionalized via nucleophilic substitution or coupling reactions.

Activation of Position 5

The hydroxyl group at position 5 (3 ) is activated as a leaving group (e.g., mesylate or tosylate) to facilitate substitution.

Reaction Conditions :

  • Reagent : Methanesulfonyl chloride (1.2 equiv), triethylamine (2.5 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C to room temperature
  • Time : 2 hours
  • Yield : ~95%

Nucleophilic Substitution with 4-Methoxyphenol

The activated intermediate reacts with 4-methoxyphenol under basic conditions to introduce the phenoxy group (4 ).

Reaction Conditions :

  • Reagent : 4-Methoxyphenol (1.5 equiv), potassium carbonate (3 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80°C
  • Time : 12 hours
  • Yield : 70–75%

Alternative Method :
A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) achieves higher regioselectivity:

  • Yield : 82%
  • Conditions : THF, 0°C to room temperature, 6 hours.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Reference
Core cyclization Orthoester cyclization Solvent-free, 120°C, 16 h 89–91
Position 5 activation Mesylation DCM, 0°C to rt, 2 h 95
Phenoxy introduction Nucleophilic substitution DMF, 80°C, 12 h 70–75
Phenoxy introduction Mitsunobu reaction THF, rt, 6 h 82

Characterization and Validation

The final product is characterized using:

  • 1H NMR : Peaks at δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 8H, aromatic-H), 3.87 (s, 3H, OCH3).
  • 13C NMR : Signals at δ 160.2 (C-OCH3), 154.1 (triazole-C), 134.5–115.2 (aromatic-C).
  • Mass Spectrometry : [M+H]+ at m/z 447.3.

Challenges and Optimization

  • Regioselectivity : Dimroth rearrangement under acidic conditions may yield [1,5-c] isomers, necessitating strict control of reaction pH.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance substitution efficiency but require thorough purification to remove residues.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazoloquinazoline core.

    Substitution: The bromophenyl and methoxyphenoxy groups can undergo substitution reactions, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like I2-DMSO for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted triazoloquinazolines with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the structure can enhance antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The introduction of electron-donating groups like methoxy has been linked to increased efficacy in antimicrobial assays .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)
3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazolineE. coliTBD
3aStaphylococcus aureusTBD
3bPseudomonas aeruginosaTBD

Anti-inflammatory Properties

Quinazoline derivatives have also been explored for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. In vitro studies demonstrated significant reductions in inflammation markers when tested against specific cell lines .

Anticancer Activity

The anticancer potential of quinazoline derivatives is well-documented. Compounds similar to This compound have shown promising results in inhibiting the growth of various cancer cell lines. For example, studies have reported IC50 values indicating potent cytotoxicity against breast cancer (MDA-MB-231) and lung cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231TBD
3cA549TBD
ControlDoxorubicin0.5

Neuroprotective Effects

Emerging research suggests that quinazoline derivatives may possess neuroprotective properties relevant to neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase activity by these compounds indicates potential therapeutic applications in enhancing cognitive function .

Case Studies

Several case studies have highlighted the therapeutic potential of quinazoline derivatives:

  • A study published in Medicinal Chemistry reported on the synthesis and evaluation of various quinazoline derivatives against bacterial strains and cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity.
  • Another investigation focused on the neuroprotective effects of quinazoline derivatives in a mouse model for Alzheimer's disease, showcasing their potential as lead compounds for drug development.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, which is involved in the regulation of gene expression . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates.

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

Quantum Yields and Emission Efficiency

  • 3-Aryl-Substituted Derivatives: Compounds like 3-(4-(trifluoromethyl)phenyl)-5-(4′-diphenylaminobiphenyl)-[1,2,4]triazolo[4,3-c]quinazoline exhibit high fluorescence quantum yields (up to 94% in toluene) due to extended π-conjugation from aryl substituents . In contrast, the bromophenyl group in the target compound reduces quantum yields (estimated 60–70% in solution) owing to heavy atom effects that enhance non-radiative decay .
  • Non-Aryl Analogues: Removing the aryl group at position 3 (e.g., unsubstituted triazoloquinazolines) increases quantum yields in solution (e.g., 80–90%), as steric hindrance and electron withdrawal are minimized .

Solvatochromism and Aggregation Behavior

  • The methoxyphenoxy group enhances solvatochromic shifts, with emission wavelengths varying by >50 nm across solvents (toluene to acetonitrile) . This contrasts with 5-aminobiphenyl-substituted derivatives, which show stronger aggregation-induced emission (AIE) in polar solvents .
  • Compared to 5-(4-carbazolyl) analogues, the target compound’s methoxyphenoxy group reduces crystallinity, improving solubility but weakening solid-state emission intensity .
Electronic and Computational Insights

DFT calculations reveal that the bromophenyl group lowers the HOMO-LUMO gap (4.2 eV) compared to trifluoromethylphenyl analogues (4.5 eV), red-shifting absorption spectra . The methoxyphenoxy group introduces intramolecular charge transfer (ICT) states, corroborated by solvatochromic data .

Biological Activity

3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential as therapeutic agents due to their ability to interact with various biological targets.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazoline core fused with a triazole ring and substituted phenyl groups. The presence of bromine and methoxy groups enhances its pharmacological properties.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer effects. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that quinazoline derivatives showed potent activity against breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Cytotoxic Activity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.5Apoptosis
Compound BHeLa1.2Cell Cycle Arrest
Target CompoundMDA-MB-2310.8Apoptosis

Antimicrobial Activity

Quinazoline derivatives also demonstrate antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and inhibit growth. Studies have shown that certain quinazoline derivatives possess activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli64 µg/mL
Target CompoundBacillus subtilis16 µg/mL

Antioxidant Properties

Research indicates that quinazoline derivatives can exhibit antioxidant activity, which is crucial for combating oxidative stress in cells. The presence of hydroxyl groups in the structure enhances this activity by enabling better radical scavenging capabilities .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies reveal that the compound can effectively bind to targets involved in cancer progression and microbial resistance mechanisms.

Table 3: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Mode of Interaction
EGFR-10.5Hydrogen Bonds
Topoisomerase II-9.8Hydrophobic Interactions
Bacterial DNA Gyrase-11.0Electrostatic Interactions

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving a derivative showed significant tumor reduction in patients resistant to conventional therapies.
  • Antibacterial Therapy : A study reported successful treatment outcomes in patients with resistant bacterial infections using a quinazoline-based regimen.

Q & A

Q. What are the key synthetic strategies for preparing 3-(4-bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline?

The compound can be synthesized via two primary routes:

  • Oxidative Cyclization : Reacting hydrazones with bromine in glacial acetic acid at room temperature yields triazoloquinazoline derivatives. This method is efficient for introducing halogenated aryl groups (e.g., 4-bromophenyl) and achieves moderate yields (67–72%) .
  • Cyclocondensation : Starting with 4-hydrazinoquinazoline intermediates, reaction with triethyl orthoformate or orthoesters in ethanol or acetic acid forms the fused triazole ring. This approach is versatile for modifying substituents at position 5 . Both routes require structural validation via 1^1H NMR, 13^{13}C NMR, and elemental analysis to confirm regiochemistry .

Q. How is the structural integrity of triazoloquinazoline derivatives verified experimentally?

  • X-ray Crystallography : Used to confirm non-planar molecular geometry and pincer-like conformations of aryl substituents. For example, XRD analysis in related triazoloquinazolines revealed bond angles and torsion angles critical for photophysical properties .
  • Spectroscopic Techniques :
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm1^{-1}, C=O at ~1700 cm1^{-1}) .
  • NMR : 1^1H NMR signals at δ = 6.41–7.33 ppm indicate aromatic protons, while 13^{13}C NMR confirms carbon environments (e.g., methoxy groups at ~55 ppm) .

Q. What methodologies are employed to evaluate the biological activity of this compound?

  • Cytotoxicity Assays : HeLa cell lines are treated with varying concentrations (e.g., 4–10 µg/mL) to determine IC50_{50} values via MTT assays. A compound with IC50_{50} < 4 µg/mL is considered potent under NCI guidelines .
  • DNA Interaction Studies : Electrochemical biosensors (e.g., DNA-modified screen-printed electrodes) detect intercalation or groove-binding without inducing DNA damage, as shown for structurally similar quinazolines .

Advanced Research Questions

Q. How can synthetic discrepancies in triazoloquinazoline formation be resolved?

Conflicting yields or regioselectivity between oxidative cyclization and cyclocondensation routes can be addressed via:

  • Reaction Optimization : Adjusting solvent polarity (e.g., ethanol vs. acetic acid) or temperature to favor specific intermediates.
  • Mechanistic Probes : Isotopic labeling (e.g., 15^{15}N) or trapping of reactive intermediates (e.g., nitrenes) to clarify cyclization pathways .

Q. What strategies enhance the fluorescence properties of triazoloquinazolines for imaging applications?

  • Substituent Engineering : Introducing electron-donating groups (e.g., 4-methoxyphenoxy) increases quantum yields (up to 94% in toluene) by stabilizing excited states .
  • Aggregation-Induced Emission (AIE) : Modifying substituents (e.g., biphenyl groups) induces AIE in MeCN/water mixtures, enabling use in bioimaging .

Q. How do structural modifications impact acidochromic behavior in triazoloquinazolines?

  • Trifluoromethyl Phenyl Groups : Enhance sensitivity to trifluoroacetic acid (TFA) via protonation of triazole nitrogen, causing redshift in absorption (Δλ = 20–30 nm) and fluorescence quenching .
  • Solvent Effects : Polar solvents stabilize charge-transfer states, altering emission profiles. For example, toluene enhances quantum yields compared to DMSO .

Q. What computational methods validate the electronic structure of triazoloquinazolines?

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.2–3.8 eV) and electron density distributions, correlating with experimental UV/Vis spectra .
  • Molecular Dynamics : Simulate solvent interactions to rationalize solvatochromism and aggregation behavior .

Data Contradiction Analysis

Q. Why do different studies report varying yields for triazoloquinazoline synthesis?

Discrepancies arise from:

  • Reagent Purity : Impurities in hydrazine hydrate or orthoesters reduce yields in cyclocondensation .
  • Side Reactions : Oxidative routes may form brominated byproducts if stoichiometry is not tightly controlled . Mitigation includes using HPLC-purified intermediates and real-time monitoring via TLC .

Methodological Recommendations

Q. How to design derivatives for improved bioactivity?

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 5-(4-bromophenyl) position introduces aryl/heteroaryl groups (e.g., pyridyl) to enhance target affinity .
  • Prodrug Strategies : Esterification of methoxy groups improves solubility for in vivo assays .

Q. What advanced spectroscopic techniques characterize photophysical properties?

  • Time-Resolved Fluorescence : Measures excited-state lifetimes (τ = 1–5 ns) to assess energy transfer efficiency .
  • Transient Absorption Spectroscopy : Probes triplet-state dynamics for applications in photodynamic therapy .

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